Cas no 522-87-2 (Yohimbic acid)
Yohimbic acid is an amphoteric demethylation derivative of yohimbine Conclusion: yohimbic acid shows vasodilatory effect and has the potential to study osteoarthritis (OA)
Yohimbic acid structure
Yohimbic acid Properties
Names and Identifiers
-
- Yohimban-16-carboxylicacid, 17-hydroxy-, (16a,17a)-
- YOHIMBIC ACID
- Yohimbic acid monohydrate
- YOHIMBIC ACID(RG)
- YOHIMBIC ACID(RG) PrintBack
- YOHIMBINIC ACID MONOHYDRATE
- Yohimbic
- YOHIMBIC ACID HYDRATE
- yohimbine acid
- yohimbinic acid
- Yohimbic acid
- Yohimban-16-carboxylic acid, 17-hydroxy-, (16alpha,17alpha)-
- KBioSS_001995
- (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
- CCG-38693
- BSPBio_000440
- (1R,2S,4aR,13bS,14aS)-2-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid
- DivK1c_006307
- (1S,15R,18S,19R,20S)-18-hydroxy-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7-tetraene-19-carboxylic acid
- KBioGR_002393
- Acide yohimbique [INN-French]
- Prestwick2_000590
- KBio2_007131
- SpecPlus_000211
- SPBio_002659
- Spectrum_001515
- BPBio1_000484
- NSC-95096
- Spectrum4_001955
- SPBio_000522
- Prestwick1_000590
- NS00032471
- Acidum yohimbicum
- Prestwick0_000590
- BDBM95054
- Yohimbic acid [INN]
- 522-87-2
- NS-05570
- NSC95096
- Acido yohimbico [INN-Spanish]
- Acide yohimbique
- 17alpha-Hydroxyyohimban-16alpha-carboxylic acid
- NSC 95096
- SCHEMBL571103
- EINECS 208-337-7
- CHEBI:35633
- Yohimbineacid
- DTXSID4048563
- cid_6419962
- SMR001233242
- AKOS015955772
- CS-0083713
- Spectrum2_000451
- KBio3_002074
- Yohimbinsaeure
- BRD-K37282009-001-02-3
- KBio2_001995
- CHEMBL148824
- Spectrum5_000725
- MFCD00005094
- Acidum yohimbicum [INN-Latin]
- YOHIMBIC ACID [WHO-DD]
- Yohimban-16-carboxylic acid, (16.alpha.,17.alpha.)-
- (16alpha,17alpha)-17-hydroxyyohimban-16-carboxylic acid
- Acido yohimbico
- Spectrum3_001117
- 17.alpha.-Hydroxyyohimban-16.alpha.-carboxylic acid
- KBio1_001251
- UNII-35FAV1EVEG
- KBio2_004563
- 17alpha-Hydroxy-3alpha,15alpha,20beta-yohimban-16alpha-carbonsaeure
- NCGC00178432-04
- HY-121936
- (1S,15R,18S,19R,20S)-18-oxidanyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate
- (1R,2S,4AR,13BS,14AS)-2-HYDROXY-1,2,3,4,4A,5,7,8,13,13B,14,14A-DODECAHYDROISOQUINO[3,2-A]BETA-CARBOLINE-1-CARBOXYLIC ACID
- (1S,15R,18S,19R,20S)-18-Hydroxy-3,11,12,13,14,15,16,17,18,19,20,21-dodecahydro-1H-yohimban-13-ium-19-carboxylate
- Prestwick3_000590
- BRD-K37282009-002-03-9
- Q27116536
- MLS002153893
- (1S,15R,18S,19R,20S)-18-hydroxy-3,13-diazapentacyclo[11.8.0.0(2),(1)?.0?,?.0(1)?,(2)?]henicosa-2(10),4(9),5,7-tetraene-19-carboxylic acid
- BSPBio_002854
- MFCD00167087
- EN300-302966
- 35FAV1EVEG
- (-)-Isorauhimbinic acid
- isorauhimbinic acid
- Acide yohimbique (INN-French)
- Yohimbinic acid monohydrate
- AADVZSXPNRLYLV-GKMXPDSGSA-N
- G12048
- Acido yohimbico (INN-Spanish)
- DTXCID7028192
- Acidum yohimbicum (INN-Latin)
- Yohimban-16-carboxylic acid, 17-hydroxy-, (16.alpha.,17.alpha.)-
- Yohimban-16-carboxylic acid, 17-hydroxy-, (16alpha,17alpha)-(9CI)
- +Expand
-
- MFCD00167087
- AADVZSXPNRLYLV-GKMXPDSGSA-N
- InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1
- [H][C@]12C(NC3=C4C=CC=C3)=C4CCN1C[C@@]5(CC[C@H](O)[C@H](C(O)=O)[C@]5(C2)[H])[H]
Computed Properties
- 340.17900
- 4
- 5
- 1
- 358.189
- 26
- 541
- 0
- 5
- 0
- 0
- 0
- 2
- 0.3
- 77.6A^2
Experimental Properties
- 2.49660
- 76.56000
- 1.702
- 600°C at 760 mmHg
- 267-268 °C (dec.)(lit.)
- 316.6°C
- Solid powder
- 1.39
Yohimbic acid Price
Yohimbic acid Suppliers
WU HAN TIAN ZHI Biotechnology Co., Ltd.
Audited Supplier
(CAS:522-87-2)
ZHANG XIAO JIE
18607107848
2056216494@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:522-87-2)
TANG SI LEI
15026964105
2881489226@qq.com
Yohimbic acid Related Literature
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1. 153. Yohimbine (quebrachine). Part IV. Harman, a degradation productGeorge Barger,Caesar Scholz J. Chem. Soc. 1933 614
-
Hongyu Li,Guangyu Xu,Dongmei Wu,Jinlian Li,Jiwen Cui,Jiguang Liu Food Funct. 2021 12 2531
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3. Additions to the library of the Chemical Society during the year 1922
-
D. H. R. Barton,R. C. Cookson Q. Rev. Chem. Soc. 1956 10 44
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5. 254. The alkaloids of Alstonia barks. Part III. AlstonineThomas M. Sharp J. Chem. Soc. 1938 1353
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6. CCCLVII.—Yohimbine (quebrachine). Part III. Esterification of yohimbic acidEllen Field J. Chem. Soc. Trans. 1923 123 3003
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T. G. Halsall,P. B. D. de la Mare,D. P. Craig,C. A. Bunton,G. H. Williams,A. G. Davies,G. H. Whitham,W. D. Ollis,J. Elks,K. Schofield,T. Swain,J. E. Saxton,W. G. Overend,D. M. Brown Annu. Rep. Prog. Chem. 1958 55 168
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8. 615. The rotatory dispersion of yohimbine and some derivativesJ. A. D. Jeffreys J. Chem. Soc. 1959 3077
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9. CXVII.—Yohimbine (quebrachine). Part II. apo-Yohimbine and deoxy-yohimbineGeorge Barger,Ellen Field J. Chem. Soc. Trans. 1923 123 1038
-
10. CXII.—Yohimbine (quebrachine)George Barger,Ellen Field J. Chem. Soc. Trans. 1915 107 1025
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